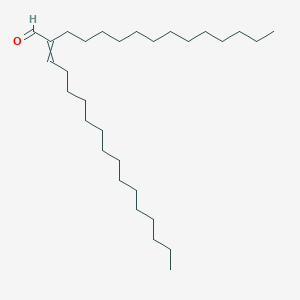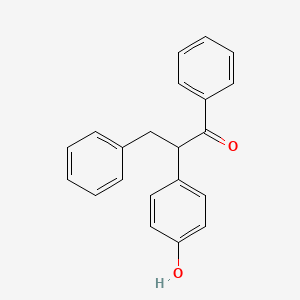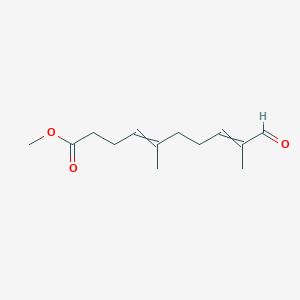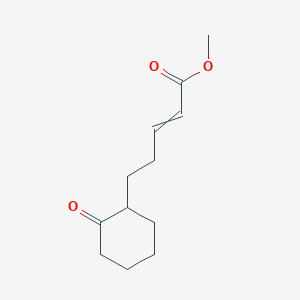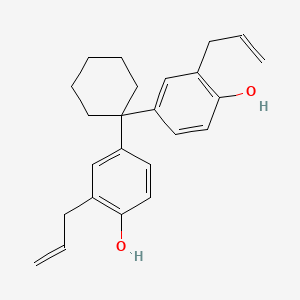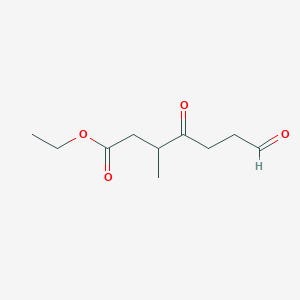
Ethyl 3-methyl-4,7-dioxoheptanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-methyl-4,7-dioxoheptanoate is an organic compound with a complex structure that includes both ester and ketone functional groups
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-4,7-dioxoheptanoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. For instance, ethyl acetoacetate (ethyl 3-oxobutanoate) can be alkylated using an alkyl halide under basic conditions to introduce the desired substituents . The reaction typically involves the use of a strong base such as sodium ethoxide or potassium tert-butoxide to generate the enolate ion, which then reacts with the alkyl halide to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
Ethyl 3-methyl-4,7-dioxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used under mild conditions.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
科学研究应用
Ethyl 3-methyl-4,7-dioxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science .
作用机制
The mechanism of action of ethyl 3-methyl-4,7-dioxoheptanoate involves its interaction with various molecular targets and pathways. The ester and ketone groups can participate in hydrogen bonding, nucleophilic addition, and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other cellular processes.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate (ethyl 3-oxobutanoate): Similar in structure but lacks the additional ketone group.
Methyl acetoacetate: Similar ester functionality but with a different alkyl group.
Diethyl malonate: Contains two ester groups but lacks the ketone functionality.
Uniqueness
Ethyl 3-methyl-4,7-dioxoheptanoate is unique due to its combination of ester and ketone groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various organic compounds.
属性
CAS 编号 |
111832-64-5 |
|---|---|
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC 名称 |
ethyl 3-methyl-4,7-dioxoheptanoate |
InChI |
InChI=1S/C10H16O4/c1-3-14-10(13)7-8(2)9(12)5-4-6-11/h6,8H,3-5,7H2,1-2H3 |
InChI 键 |
TVXYIPCDPLAMML-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C)C(=O)CCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


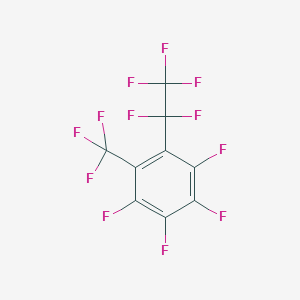
![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate](/img/structure/B14311908.png)


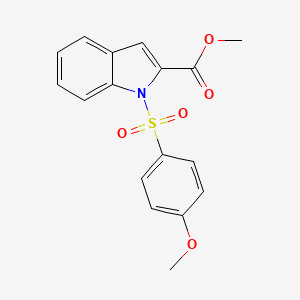
![2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol](/img/structure/B14311940.png)
![2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14311943.png)
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline](/img/structure/B14311951.png)
